Tryptophyl-norleucyl-arginyl-phenylalaninamide

Description

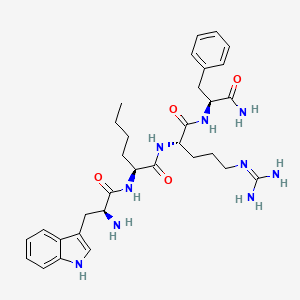

Tryptophyl-norleucyl-arginyl-phenylalaninamide is a synthetic tetrapeptide with the sequence Trp-Norleu-Arg-Phe-NH₂. Key structural and functional features include:

- Norleucine (Norleu): A non-natural, hydrophobic amino acid often used to enhance metabolic stability compared to methionine.

- Arginine (Arg): Provides a positively charged guanidinium group, critical for electrostatic interactions.

- Phenylalaninamide (Phe-NH₂): The C-terminal amidation improves proteolytic resistance and bioavailability.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N9O4/c1-2-3-13-25(39-29(43)23(33)18-21-19-38-24-14-8-7-12-22(21)24)30(44)40-26(15-9-16-37-32(35)36)31(45)41-27(28(34)42)17-20-10-5-4-6-11-20/h4-8,10-12,14,19,23,25-27,38H,2-3,9,13,15-18,33H2,1H3,(H2,34,42)(H,39,43)(H,40,44)(H,41,45)(H4,35,36,37)/t23-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBQWNIRLRQILS-MNUOIFNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004049 | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83903-33-7 | |

| Record name | Tryptophyl-norleucyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083903337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tryptophyl-norleucyl-arginyl-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tryptophyl-norleucyl-arginyl-phenylalaninamide can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

Oxidation: Kynurenine derivatives from tryptophan oxidation.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Tryptophyl-norleucyl-arginyl-phenylalaninamide has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of tryptophyl-norleucyl-arginyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes, alter receptor signaling, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Thioamide Analogs

Thioamide-containing peptides, synthesized via methods like ynamide-mediated thiopeptide synthesis (e.g., replacing amide bonds with thioamides), exhibit distinct properties:

Key Finding : Thioamide analogs show enhanced stability but may alter receptor binding due to conformational constraints .

Bombesin Analogs

Bombesin-like peptides (e.g., Bombesin, 13y14(CH₂-NH)-14-L-leucinamide ) share functional motifs with the target peptide:

Key Finding : While both peptides contain Arg and Trp, Bombesin analogs target GRPR specifically, whereas the shorter target peptide’s function remains exploratory .

Structural Analogs with Modified Amino Acids

Replacing Phe with phenyllactic acid (hydroxyl group instead of amino group) alters hydrophobicity and hydrogen bonding:

Key Finding : The amide terminus in the target peptide is critical for solubility and receptor engagement compared to hydroxylated analogs .

Stability and Impurity Profiles

Pharmaceutical impurities (e.g., nitro compounds, acetamide derivatives) are critical in peptide manufacturing:

| Parameter | This compound | Typical Peptide Impurities |

|---|---|---|

| Common Impurities | Norleu oxidation products | 4-Nitro-3-(trifluoromethyl)-aniline |

| Regulatory Limits | ≤0.1% (ICH guidelines) | ≤0.15% (EP/JP standards) |

Key Finding: The target peptide’s stability challenges align with industry standards, though Norleu’s oxidation requires stringent control .

Biological Activity

Tryptophyl-norleucyl-arginyl-phenylalaninamide, also known by its abbreviated name TRP-NLE-ARG-PHE-NH2, is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological functions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C32H45N9O4

- Molar Mass : 619.76 g/mol

- CAS Number : 83903-33-7

The compound consists of four amino acids: tryptophan (Trp), norleucine (Nle), arginine (Arg), and phenylalanine (Phe), linked via peptide bonds. The unique combination of these amino acids contributes to its biological activity, particularly in neuropharmacology and immunology.

The biological activity of TRP-NLE-ARG-PHE-NH2 is primarily attributed to its interaction with various receptors and signaling pathways:

- Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. The presence of tryptophan in this peptide may influence serotonin levels, potentially affecting mood and anxiety disorders.

- Immune Response : Arginine plays a crucial role in immune function. It is known to enhance the production of nitric oxide (NO), a signaling molecule that can modulate immune responses and vasodilation.

- Cell Signaling : The presence of phenylalanine may impact protein folding and stability, influencing various signaling pathways within cells.

In Vitro Studies

Research has indicated that TRP-NLE-ARG-PHE-NH2 exhibits various biological activities:

- Antioxidant Activity : In vitro studies have shown that the peptide can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Neuroprotective Effects : Preliminary studies indicate that TRP-NLE-ARG-PHE-NH2 may protect neuronal cells from apoptosis induced by oxidative stress, possibly through modulation of mitochondrial pathways.

In Vivo Studies

Animal studies have demonstrated several promising effects:

- Anxiolytic Effects : In rodent models, administration of TRP-NLE-ARG-PHE-NH2 has been associated with reduced anxiety-like behaviors, as measured by elevated plus maze tests.

- Anti-inflammatory Properties : The peptide has shown potential in reducing markers of inflammation in animal models of induced arthritis, suggesting its role in modulating immune responses.

Case Studies

-

Case Study on Anxiety Reduction :

- Objective : To evaluate the anxiolytic effects of TRP-NLE-ARG-PHE-NH2 in a controlled environment.

- Methodology : Rodents were administered varying doses of the peptide before exposure to stress-inducing stimuli.

- Findings : Significant reductions in anxiety-like behavior were observed at higher doses compared to control groups.

-

Case Study on Neuroprotection :

- Objective : Assess the neuroprotective effects against oxidative stress.

- Methodology : Neuronal cell cultures were treated with TRP-NLE-ARG-PHE-NH2 prior to exposure to hydrogen peroxide.

- Findings : The peptide significantly reduced cell death compared to untreated controls, indicating protective effects.

Summary Table of Biological Activities

| Activity Type | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Antioxidant | Free radical scavenging | Not extensively studied |

| Neuroprotection | Reduced apoptosis | Significant protection observed |

| Anxiolytic | Not directly studied | Reduced anxiety-like behaviors |

| Anti-inflammatory | Not extensively studied | Reduced inflammation markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.